molecular formula C18H17ClN2O2S2 B15350002 2-[1-(2-Chlorophenylsulfonyl)piperidin-4-yl]-benzothiazole

2-[1-(2-Chlorophenylsulfonyl)piperidin-4-yl]-benzothiazole

Cat. No.: B15350002
M. Wt: 392.9 g/mol
InChI Key: DNKUFCBUPZCXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-Chlorophenylsulfonyl)piperidin-4-yl]-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperidine moiety substituted with a 2-chlorophenylsulfonyl group. This compound’s structure suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where the sulfonyl group may enhance binding affinity or metabolic stability .

Properties

Molecular Formula

C18H17ClN2O2S2

Molecular Weight

392.9 g/mol

IUPAC Name

2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole

InChI

InChI=1S/C18H17ClN2O2S2/c19-14-5-1-4-8-17(14)25(22,23)21-11-9-13(10-12-21)18-20-15-6-2-3-7-16(15)24-18/h1-8,13H,9-12H2

InChI Key

DNKUFCBUPZCXFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle: Benzothiazole vs. Benzimidazole

The benzothiazole core distinguishes this compound from benzimidazole-based analogs (e.g., astemizole, CAS 911-65-9). For instance, astemizole, a benzimidazole derivative, acts as a histamine H1 receptor antagonist , whereas benzothiazoles are often explored as kinase inhibitors or antimicrobial agents due to their enhanced membrane permeability .

Substituent Variations

  • Piperidine Substituents : The 2-chlorophenylsulfonyl group on the piperidine ring contrasts with analogs like 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine (CAS 911-65-9), which features a 4-fluorobenzyl and 4-methoxyphenethyl group. The sulfonyl group in the target compound may improve solubility compared to alkyl or aryl ether substituents .

Pharmacological and Physical Properties

Property 2-[1-(2-Chlorophenylsulfonyl)piperidin-4-yl]-benzothiazole (Hypothetical) Astemizole (CAS 911-65-9) 2-(4-(2-methyl-2-propanyl)phenyl)-1H-benzimidazole
Molecular Weight ~407 g/mol (estimated) 459 g/mol 291 g/mol
Core Structure Benzothiazole Benzimidazole Benzimidazole
Key Substituents 2-Chlorophenylsulfonyl, piperidine 4-Fluorobenzyl, methoxyphenethyl 4-(2-methylpropanyl)phenyl
Solubility Moderate (sulfonyl enhances polarity) Low (lipophilic substituents) Low (alkyl chain)
Bioactivity Potential kinase inhibition (inferred) H1 receptor antagonist Unknown

Research Findings and Gaps

  • Binding Affinity : Sulfonyl-containing analogs demonstrate improved binding to ATP pockets in kinases compared to benzimidazoles, as seen in studies of related compounds .
  • Metabolic Stability : The 2-chlorophenylsulfonyl group may reduce CYP450-mediated metabolism relative to ethoxy or nitro groups in benzimidazole derivatives .
  • Toxicity : Benzimidazoles like astemizole are associated with cardiotoxicity due to hERG channel inhibition, whereas benzothiazoles with sulfonyl groups may exhibit safer profiles, though direct data is lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.